3-cyano-N-(prop-2-en-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAULPDTNEWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3-Cyano-N-(prop-2-en-1-yl)benzamide
Content Type: Technical Guide & Process Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Molecular Utility[1]
3-cyano-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-3-cyanobenzamide) is a bifunctional building block critical in the synthesis of nitrogen-containing heterocycles. Its structure features two reactive handles: a meta-cyano group (precursor to tetrazoles, amines, or amidines) and an N-allyl amide (substrate for Ring-Closing Metathesis or Heck cyclizations).
This guide details two distinct synthesis pathways:
-
Route A (Acid Chloride Activation): The classical high-reactivity route, ideal for small-scale discovery where speed is paramount.
-
Route B (T3P® Coupling): A modern, green chemistry approach using Propylphosphonic Anhydride (T3P), optimized for scalability, epimerization control (not applicable here but good practice), and ease of workup.
Structural Analysis & Retrosynthesis
The synthesis is best approached via the disconnection of the amide bond. The strategic choice lies in the activation of the 3-cyanobenzoic acid moiety.
Figure 1: Retrosynthetic disconnection revealing the core coupling partners.
Route A: Acid Chloride Activation (Discovery Scale)
Best for: Rapid synthesis (<5g), high reactivity requirements.
This classical method converts 3-cyanobenzoic acid to its acid chloride, followed by nucleophilic attack by allylamine. While effective, it requires strict moisture control.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Cyanobenzoic Acid | Substrate | 1.0 | Core scaffold |
| Thionyl Chloride ( | Activator | 1.5 - 2.0 | Generates acid chloride in situ |
| Allylamine | Nucleophile | 1.1 | Toxic; handle in fume hood |
| Triethylamine ( | Base | 2.5 | Scavenges HCl byproduct |
| DCM (Dichloromethane) | Solvent | - | Anhydrous required |
Step-by-Step Protocol
-
Activation: In a flame-dried RBF under
, dissolve 3-cyanobenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops). -
Chlorination: Add
(1.5 equiv) dropwise at 0°C. Warm to reflux for 2 hours. Monitor by TLC (conversion to acid chloride). -
Concentration: Evaporate volatiles in vacuo to remove excess
. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -
Coupling: Cool the solution to 0°C. Add
(2.5 equiv). -
Addition: Add Allylamine (1.1 equiv) dropwise. The reaction is highly exothermic; maintain temp <5°C.
-
Completion: Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over .[1]
Route B: T3P® Anhydride Coupling (Process Scale)
Best for: Scale-up (>10g), green chemistry compliance, simplified purification.
Propylphosphonic Anhydride (T3P) is a cyclic trimer that acts as a potent coupling agent. Unlike EDC/HOBt, T3P yields water-soluble byproducts, eliminating the need for chromatography in many cases.
Mechanism of Action
T3P activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine. The phosphorus byproducts are washed away during aqueous workup.
Figure 2: T3P mediated activation and coupling pathway.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Cyanobenzoic Acid | Substrate | 1.0 | |
| Allylamine | Nucleophile | 1.2 | Slight excess ensures conversion |
| T3P (50% in EtOAc) | Coupling Agent | 1.5 | Commercial solution |
| DIPEA or Pyridine | Base | 2.5 - 3.0 | Pyridine reduces epimerization risk |
| EtOAc or 2-MeTHF | Solvent | - | Green solvents preferred |
Step-by-Step Protocol (Optimized)
-
Charge: To a reactor, charge 3-cyanobenzoic acid (1.0 equiv), Allylamine (1.2 equiv), and Base (DIPEA, 2.5 equiv) in EtOAc (5-10 volumes).
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add T3P solution (1.5 equiv) dropwise over 30 minutes. Note: T3P addition is exothermic.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by HPLC/LCMS.
-
Quench: Add water (5 volumes) directly to the reaction vessel.
-
Phase Separation: Separate layers. The product is in the organic (EtOAc) phase.[1]
-
Wash Cycle:
-
Wash 1: 1M HCl (removes excess allylamine and DIPEA).
-
Wash 2: 1M NaOH (removes unreacted benzoic acid).
-
Wash 3: Brine.[1]
-
-
Isolation: Concentrate organic layer.[1] Recrystallize from Heptane/EtOAc if necessary (often obtained as a clean solid).
Analytical Validation
Successful synthesis must be validated using the following spectroscopic markers.
Expected 1H NMR Data ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Singlet (s) | 1H | Ar-H (H2, ortho to CN/CO) |
| 8.05 | Doublet (d) | 1H | Ar-H (H6) |
| 7.80 | Doublet (d) | 1H | Ar-H (H4) |
| 7.60 | Triplet (t) | 1H | Ar-H (H5) |
| 6.45 | Broad (br s) | 1H | N-H (Amide) |
| 5.95 | Multiplet (m) | 1H | |
| 5.25 | Multiplet (m) | 2H | |
| 4.10 | Triplet/Doublet | 2H |
Process Safety & Handling
-
Allylamine Toxicity: Allylamine is cardiotoxic (vascular smooth muscle damage). All weighing and transfers must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.
-
Cyanide Stability: The aromatic cyano group is stable under these mild coupling conditions. Avoid strong acidic hydrolysis at high temperatures to prevent conversion to the carboxylic acid.
References
-
Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]
-
Organic Syntheses. (1936). "Allylamine."[4][5] Org.[2][3][5][6] Synth. 16, 7. (Reference for Allylamine handling/properties).
- Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Benzothiazoles, and Benzoxazoles." Synlett, 2009(16), 2583-2588.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scribd.com [scribd.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-cyano-N-(prop-2-en-1-yl)benzamide in vitro assay
Application Note: In Vitro Characterization of 3-cyano-N-(prop-2-en-1-yl)benzamide
Subtitle: Protocols for PARP-1 Inhibition Profiling and Metabolic Stability Assessment of N-Allyl Benzamide Derivatives.
Introduction & Scientific Context
3-cyano-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-3-cyanobenzamide) is a synthetic benzamide derivative characterized by a core 3-cyanobenzamide pharmacophore functionalized with an N-allyl group.
While often utilized as a synthetic intermediate for oxidative cyclizations (e.g., forming oxazolines via hypervalent iodine catalysis), this molecule holds significant value in medicinal chemistry as a probe for Poly(ADP-ribose) Polymerase (PARP) inhibition. The 3-substituted benzamide motif is a classic nicotinamide mimic that binds to the catalytic site of PARP enzymes.
Why This Molecule Matters:
-
Pharmacophore Validation: 3-cyanobenzamide is a known PARP inhibitor. Derivatization at the amide nitrogen (N-allyl) tests the tolerance of the PARP nicotinamide-binding pocket for hydrophobic bulk.
-
Metabolic Probing: The allyl group ("prop-2-en-1-yl") is a metabolic "soft spot," susceptible to Cytochrome P450-mediated epoxidation or dealkylation. This makes the compound an excellent model substrate for Metabolic Stability assays during early-stage lead optimization.
This guide details the protocols for evaluating this compound’s biochemical potency (PARP inhibition) and metabolic liability (microsomal stability).
Biological Mechanism & Pathway Visualization
The primary biological target for benzamide derivatives is PARP-1, a nuclear enzyme involved in DNA repair. The inhibitor competes with NAD+ for the active site.
Figure 1: Mechanism of Action and Assay Logic
Caption: Competitive inhibition of PARP-1. The benzamide analog blocks NAD+ binding, preventing PAR chain formation.
Protocol A: PARP-1 Enzymatic Inhibition Assay
This assay quantifies the IC50 of 3-cyano-N-(prop-2-en-1-yl)benzamide. It relies on the detection of biotinylated poly(ADP-ribose) polymers synthesized by recombinant PARP-1.
Reagents Required:
-
Enzyme: Recombinant Human PARP-1 (High Specific Activity).
-
Substrate: NAD+ (biotinylated or tritiated; biotinylated preferred for safety).
-
Activator: Nicked DNA (Calf Thymus DNA treated with DNase I).
-
Detection: Streptavidin-HRP (Horseradish Peroxidase) + TMB Substrate.
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve 3-cyano-N-(prop-2-en-1-yl)benzamide in 100% DMSO to create a 10 mM stock.
-
Prepare serial dilutions (1:3) in assay buffer. Final DMSO concentration in the well must be <1%.
-
Note: The allyl group increases lipophilicity compared to the parent benzamide; ensure full solubility.
-
-
Plate Coating (Histone Capture):
-
Coat a 96-well microplate with Histones (10 µg/mL in PBS) overnight at 4°C.
-
Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with 1% BSA for 1 hour.
-
-
Enzymatic Reaction:
-
Add 25 µL of diluted inhibitor (or DMSO control) to wells.
-
Add 25 µL of PARP-1 Enzyme mixture (containing 0.5 Units PARP-1 + Activated DNA).
-
Initiate reaction by adding 50 µL of NAD+ Mix (20 µM Biotin-NAD+).
-
Incubate: 60 minutes at Room Temperature (25°C).
-
-
Detection:
-
Stop reaction with 50 µL of 50 mM EDTA.
-
Wash plate 3x with PBS-T.
-
Add 100 µL Streptavidin-HRP (1:2000 dilution). Incubate 30 mins.
-
Wash 3x. Add TMB substrate. Measure Absorbance at 450 nm.
-
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: Metabolic Stability (Microsomal Assay)
The N-allyl group is a metabolic alert. This assay determines the intrinsic clearance (
Figure 2: Metabolic Fate of N-Allyl Benzamides
Caption: Predicted metabolic pathways.[1] The allyl double bond is prone to epoxidation, while the amide bond may undergo dealkylation.
Step-by-Step Methodology:
-
Reaction System:
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse (MLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Test Compound: 1 µM final concentration (minimizes saturation).
-
-
Incubation:
-
Pre-warm microsomes + compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Start: Add NADPH to initiate.
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
-
-
Termination & Extraction:
-
At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 mins to pellet protein.
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a C18 column.
-
Monitor Parent Ion: [M+H]+ = 187.08 (approx).
-
Monitor Metabolites: Look for +16 Da (Epoxide/Hydroxyl) or -40 Da (Loss of allyl group -> Primary amide).
-
Expected Results Table:
| Parameter | High Stability | Moderate Stability | Low Stability (Likely for N-Allyl) |
| Half-life ( | > 60 min | 30–60 min | < 30 min |
| < 10 | 10–50 | > 50 |
References
-
Synthesis & Chemical Identity
-
Saito, K., et al. (2023). "Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species." The Journal of Organic Chemistry, 88(3), 1543-1555. Link
- Note: Identifies N-Allyl-3-cyanobenzamide (Compound 1g) synthesis.
-
-
PARP Inhibition Context
-
Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link
- Note: Establishes 3-substituted benzamides as the core pharmacophore.
-
-
Metabolic Stability of Allyl Amides
Sources
Application Note: Formulation Strategies for 3-cyano-N-(prop-2-en-1-yl)benzamide
Executive Summary & Compound Profile
3-cyano-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-3-cyanobenzamide) is a synthetic benzamide derivative characterized by a meta-cyano group and an N-allyl functionality.[1] While often used as a chemical building block for hypervalent iodine-mediated cyclizations, its structural similarity to bioactive benzamide scaffolds (e.g., HDAC inhibitors, TRP channel modulators) necessitates robust formulation protocols for biological evaluation.[1]
This guide provides field-proven methodologies to solubilize this compound, overcoming the challenges posed by its moderate lipophilicity and the potential reactivity of the allyl group.[1]
Physicochemical Profile
| Property | Value / Description | Notes |
| CAS Number | 1016832-46-4 | Verified Identity |
| Molecular Weight | 186.21 g/mol | Small molecule |
| Appearance | White to off-white solid | Crystalline |
| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents/excipients |
| Solubility (DMSO) | High (> 50 mg/mL) | Ideal stock solvent |
| Reactive Moieties | Allyl group, Nitrile | Sensitive to oxidation; protect from light |
Pre-Formulation & Stock Solution Preparation[1]
Expert Insight: The allyl group (
Protocol: 50 mM Stock Solution (DMSO)
This universal stock is suitable for both in vitro dilution and in vivo vehicle spiking.[1]
-
Weighing: Accurately weigh 9.31 mg of 3-cyano-N-(prop-2-en-1-yl)benzamide into a sterile 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher (≥99.9%).[1]
-
Note: Avoid hydrated DMSO, as water content can accelerate hydrolysis over months.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Shelf-life: ~6 months under inert atmosphere (Argon/Nitrogen).[1]
-
In Vitro Formulation (Cell Culture)[1][3]
For cellular assays, the goal is to maintain compound solubility while keeping the DMSO concentration below the cytotoxic threshold (typically < 0.5% v/v).[1]
Serial Dilution Workflow
Critical Rule: Never add the neat DMSO stock directly to a large volume of media.[1] This causes "shock precipitation" where the compound crashes out as invisible micro-crystals, leading to false-negative data.[1]
-
Intermediate Plate: Prepare 200x concentrations in pure DMSO in a PCR plate.
-
Dosing: Transfer 1 µL of the 200x DMSO solution into 199 µL of pre-warmed culture media (e.g., DMEM + 10% FBS).
-
Mixing: Mix immediately by pipetting up and down 5 times.
-
Verification: Inspect under a microscope (10x objective). If crystals are visible, reduce concentration or switch to the Cyclodextrin Protocol (see Section 4).
In Vivo Formulation Strategies[1]
For animal studies, DMSO tolerance is low.[1] You must transition to a biocompatible vehicle.[1] Below are the three standard tiers of formulation, ordered by increasing complexity.
Decision Matrix
-
Tier 1 (Solvent-Based): For IP/IV/SC injection.[1] High solubility, but potential injection site pain.[1]
-
Tier 2 (Complexation): For IV/IP. Best for reducing irritation and improving PK.[1]
-
Tier 3 (Suspension): For Oral (PO) only.[1] High capacity, lower bioavailability.[1]
Tier 1: The "Golden Triangle" (10% DMSO / 40% PEG400 / 50% Saline)
Best starting point for PK studies.[1]
Step-by-Step Protocol:
-
Dissolve: Dissolve the required dose of compound in 10% of the total volume using pure DMSO. Vortex until clear.
-
Co-solvent: Add 40% of the total volume using PEG400 (Polyethylene glycol 400).[1] Vortex thoroughly. The solution will warm slightly (exothermic).[1]
-
Diluent: Slowly add 50% of the total volume using sterile Saline (0.9% NaCl) or PBS.[1] Add dropwise while vortexing.[1]
Tier 2: Cyclodextrin Complexation (20% HP-β-CD)
Recommended for N-allyl benzamides to prevent precipitation and reduce allyl-induced irritation.[1]
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.[1] Filter sterilize (0.22 µm).
-
Solubilization: Dissolve compound in minimal DMSO (max 5% of final volume).
-
Complexation: Add the DMSO concentrate to the 20% HP-β-CD solution with constant stirring.
-
Sonication: Sonicate for 10–20 minutes at 40°C. The hydrophobic benzamide core will nestle into the cyclodextrin bucket, forming a clear solution.
Tier 3: Oral Suspension (1% Methylcellulose / 0.5% Tween 80)
For high-dose toxicology or efficacy studies via oral gavage.[1]
-
Wetting: Weigh the solid compound into a mortar.[1] Add Tween 80 (0.5% of final volume) and trituratem (grind) with a pestle to wet the powder thoroughly.[1]
-
Suspension: Gradually add 1% Methylcellulose (400 cP) solution while grinding to form a smooth paste, then dilute to final volume.
-
Homogenization: Vortex or use a probe homogenizer before dosing to ensure uniform distribution.[1]
Visual Workflow & Logic
The following diagram illustrates the decision logic for selecting the correct formulation based on your experimental route.
Figure 1: Decision tree for formulating 3-cyano-N-(prop-2-en-1-yl)benzamide based on administration route.[1]
Quality Control & Stability
Before administering any formulation, verify its integrity.[1]
-
Visual Inspection: Hold the vial against a light source. The presence of "schlieren" lines (swirling patterns) indicates incomplete mixing.[1] Particulates indicate failure.[1]
-
HPLC Verification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzamide absorption).[1]
-
Acceptance: Purity > 95%; Concentration within ±10% of target.
-
Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[1][2]
-
Specific Risk: The N-allyl group can act as a weak alkylating agent. Use nitrile gloves and work inside a fume hood.[1]
-
Disposal: Treat all formulations as hazardous chemical waste.
References
-
Sigma-Aldrich. (2023).[1] Product Specification: 3-Cyano-N-(prop-2-en-1-yl)benzamide. Link
-
PubChem. (2023).[1] Compound Summary: N-allyl-3-cyanobenzamide (CID 329799509).[1] National Center for Biotechnology Information.[1] Link
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for "Golden Triangle" formulation).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
McManus, S. P., et al. (2002).[1] Halocyclization of N-allylbenzamide derivatives. The Journal of Organic Chemistry. (Context for chemical stability of the scaffold). Link[1]
Sources
Application Notes & Protocols for In Vivo Studies of 3-cyano-N-(prop-2-en-1-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the In Vivo Landscape for a Novel Benzamide Derivative
The journey of a novel chemical entity from the benchtop to a potential therapeutic is paved with rigorous preclinical evaluation. This guide is dedicated to 3-cyano-N-(prop-2-en-1-yl)benzamide, a compound for which public domain in vivo data is not yet established. As such, this document does not—and cannot—provide a specific dosage. Instead, it offers a comprehensive framework and detailed protocols for the logical and systematic determination of an appropriate in vivo dosage.
We will proceed from the foundational principles of physicochemical characterization to the design of robust pharmacokinetic and efficacy studies. The causality behind each experimental choice will be explained, ensuring that the protocols described herein form a self-validating system for your research. Our approach is grounded in established preclinical guidelines and insights from studies on structurally related benzamide derivatives, which have shown promise as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and Inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2]
Part 1: Foundational Steps - Characterization and Formulation
Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle for administration, which is critical for ensuring consistent bioavailability and minimizing experimental variability.
Physicochemical Profiling
The initial step is to assess the fundamental properties of 3-cyano-N-(prop-2-en-1-yl)benzamide.
-
Solubility Assessment: The solubility of the compound dictates the formulation strategy. It is crucial to test solubility in a panel of pharmaceutically acceptable vehicles.[3]
-
LogP Determination: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa Determination: Understanding the ionization state of the compound at physiological pH is essential for predicting its behavior in different biological compartments.
Vehicle Selection and Formulation
The goal is to develop a stable, homogenous formulation that allows for accurate and reproducible dosing. Given that many benzamide derivatives exhibit low aqueous solubility, a strategic approach to vehicle selection is necessary.
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Type | Components | Considerations |
| Aqueous Solutions | Saline, PBS with pH adjustment | Ideal for soluble compounds. May require pH modification if the compound is a salt. |
| Co-solvent Systems | DMSO, PEG300, PEG400, Ethanol | Can enhance solubility, but potential for toxicity at high concentrations must be evaluated.[3] |
| Suspensions | Saline or PBS with suspending agents (e.g., 0.5% methylcellulose, 0.2% Tween 80) | Suitable for insoluble compounds. Particle size can affect absorption. Homogeneity is critical. |
| Lipid-based Formulations | Corn oil, sesame oil | Often used for highly lipophilic compounds. |
| Cyclodextrin Solutions | Hydroxypropyl-β-cyclodextrin (HPβCD) | Can form inclusion complexes to enhance aqueous solubility. |
Protocol 1: Vehicle Screening Protocol
-
Preparation: Prepare small-volume stock solutions of 3-cyano-N-(prop-2-en-1-yl)benzamide in various solvents (e.g., DMSO).
-
Screening: Add the stock solution to a panel of test vehicles (from Table 1) to achieve the target concentration range.
-
Observation: Vortex or sonicate the mixtures and observe for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at room temperature and 37°C.
-
Selection: Choose the vehicle that provides a stable and clear solution or a fine, easily re-suspendable suspension at the desired concentration.
Part 2: Ethical Conduct and Regulatory Framework
All in vivo research must be conducted with the highest ethical standards and in compliance with regulatory guidelines.
The 3Rs: A Cornerstone of Animal Research
The principles of Replacement, Reduction, and Refinement are fundamental to the ethical use of animals in research.[4][5]
-
Replacement: Utilizing non-animal methods like in vitro or in silico models whenever possible.[5]
-
Reduction: Designing experiments to minimize the number of animals used while maintaining statistical power.[6]
-
Refinement: Implementing strategies to minimize pain, suffering, and distress, and to enhance animal welfare.[6][7]
Regulatory Compliance
Preclinical studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) regulations as outlined by the FDA (21 CFR Part 58).[8][9] These regulations ensure the quality and integrity of the data. Key requirements include a detailed protocol, defined standard operating procedures, and quality assurance oversight.[8][9] All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7][10]
Part 3: Pharmacokinetic (PK) and Tolerability Studies
The primary objective of these initial in vivo studies is to understand how the animal body affects the drug (pharmacokinetics) and to establish a safe dose range.
Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to determine the compound's half-life (t½), clearance, and volume of distribution. This information is critical for designing the dosing regimen in subsequent efficacy studies.[3]
Protocol 2: Pilot Pharmacokinetic Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals to the experimental conditions.
-
Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).[3] A typical group size is n=3-5 animals per time point.
-
Dosing: Administer a single, low-to-moderate dose of 3-cyano-N-(prop-2-en-1-yl)benzamide via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous (IV) administration for bioavailability determination.[3]
-
Blood Sampling: At each designated time point, collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time curve. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½.
Dose Escalation and Maximum Tolerated Dose (MTD) Study
This study aims to identify the highest dose that can be administered without causing unacceptable toxicity.
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same species and strain as in the planned efficacy studies.
-
Dose Selection: Start with a low dose, informed by any available in vitro cytotoxicity data, and escalate the dose in subsequent cohorts of animals (e.g., using a modified Fibonacci sequence).
-
Dosing Regimen: Administer the compound daily (or as determined by the PK study) for a set period (e.g., 7-14 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.[3]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% loss in body weight or other significant clinical signs of distress.
-
Necropsy and Histopathology: At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicity.
Part 4: In Vivo Efficacy Study Design
Once a safe dose range and an appropriate dosing schedule have been established, efficacy studies can be designed to test the therapeutic potential of 3-cyano-N-(prop-2-en-1-yl)benzamide. The design of these studies will be highly dependent on the hypothesized mechanism of action. Given that many benzamides are PARP inhibitors, we will use a cancer xenograft model as an example.[1][11]
Animal Model Selection
The choice of animal model should mimic the human disease as closely as possible.[8] For oncology studies, patient-derived xenograft (PDX) models are increasingly used as they may better reflect the complexity of human tumors.[11]
Diagram 1: General Workflow for In Vivo Studies
Caption: A logical workflow for preclinical in vivo investigation.
Example Protocol: Tumor Xenograft Efficacy Study
This protocol is a template and should be adapted based on the specific tumor model and compound characteristics.
Protocol 4: Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the chosen cancer cell line (e.g., a BRCA-deficient line for a suspected PARP inhibitor). Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) ensuring similar average tumor volumes across groups.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: 3-cyano-N-(prop-2-en-1-yl)benzamide (Low Dose, e.g., 0.5x MTD)
-
Group 3: 3-cyano-N-(prop-2-en-1-yl)benzamide (High Dose, e.g., MTD)
-
Group 4: Positive control (e.g., a known PARP inhibitor like Olaparib)[12]
-
-
Dosing: Administer the treatments according to the schedule determined from the PK and MTD studies (e.g., once daily oral gavage for 21 days).
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor size regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (length x width²)/2.[13]
-
Body Weight: Monitor animal body weight as an indicator of toxicity.[13]
-
Survival Analysis: If applicable, monitor survival until a humane endpoint is reached.
-
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors may be excised for analysis of biomarkers to confirm the mechanism of action (e.g., PARP activity, DNA damage markers like γH2AX).
Diagram 2: Potential Mechanism - PARP Inhibition
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. forskningsetikk.no [forskningsetikk.no]
- 5. ichor.bio [ichor.bio]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 8. namsa.com [namsa.com]
- 9. Step 2: Preclinical Research | FDA [fda.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdlinx.com [mdlinx.com]
- 12. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 3-cyano-N-(prop-2-en-1-yl)benzamide
[1][2]
Executive Summary & Technical Context
This guide addresses the crystallization challenges associated with 3-cyano-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-3-cyanobenzamide). As a versatile scaffold in medicinal chemistry—often serving as a precursor for kinase inhibitors or covalent ligands—this molecule exhibits a notorious tendency for Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out."[1][2][3]
The presence of the flexible allyl group (
Diagnostic Troubleshooting (Q&A)
Q1: My product separates as a viscous oil upon cooling, not a solid. Why is this happening?
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][4] This occurs when the metastable limit for liquid phase separation is crossed before the solubility curve for crystallization is reached.[1][2] For 3-cyano-N-(prop-2-en-1-yl)benzamide, this is driven by two factors:
-
Conformational Entropy: The allyl tail is highly flexible.[1] The energy penalty to lock this tail into a rigid lattice is high, making the amorphous liquid state energetically competitive with the solid state at elevated temperatures.[1][2][3]
-
Impurity Profile: Residual 3-cyanobenzoic acid (hydrolysis byproduct) or allylamine salts act as "solutropes," widening the immiscibility gap.[1][2][3]
Corrective Action:
-
Do not cool rapidly. Rapid cooling plunges the system deep into the supersaturated zone where LLPS is kinetically favored over nucleation.[1][2]
-
Temperature Cycling: Re-heat the mixture until the oil redissolves. Cool extremely slowly (
) to the cloud point, then hold. -
Seed Loading: You must bypass the nucleation energy barrier.[1][2] Add seed crystals (0.5 - 1.0 wt%) at the very first sign of turbidity.[1][2]
Q2: Which solvent system should I use? Standard EtOAc/Hexane is failing.
Analysis: Standard non-polar anti-solvents (Hexane, Heptane) often precipitate this molecule too aggressively due to the lipophilic allyl group, causing oiling.[1][2][3] Conversely, pure alcohols (MeOH, EtOH) often have solubility that is too high, leading to yield loss.[1][2][3]
Recommended Solvent Systems (Screening Table):
| Solvent System | Ratio (v/v) | Mechanism | Outcome |
| IPA / Water | 5:1 to 3:1 | Anti-solvent | Recommended. Water forces hydrophobic aggregation; IPA moderates polarity.[1] |
| Toluene / Heptane | 1:2 | Anti-solvent | Alternative. Good for removing polar impurities, but high risk of oiling if added too fast.[1][3] |
| Ethyl Acetate | Pure (Cold) | Evaporative | Low Yield. Good for obtaining initial seeds, but poor for bulk recovery.[1][2][3] |
| MTBE | Pure | Cooling | Moderate. Often yields solvates; verify with TGA/DSC.[1] |
Q3: The crystals I obtained are "sticky" or hygroscopic. Is this a solvate?
Diagnosis: Yes, benzamides with allyl tails often form channel solvates or surface-adsorbed solvent layers.[1][2][3] The "stickiness" usually indicates:
-
Amorphous content: The oil did not fully crystallize.[1]
-
Solvent entrapment: The lattice trapped mother liquor.[1]
Validation Protocol: Run a DSC (Differential Scanning Calorimetry) cycle.[1][2][3]
-
Observation: A broad endotherm <
indicates solvent loss (pseudo-solvate).[1][2][3] -
Observation: A sharp melting point (likely
for this class) indicates a pure polymorph.[1][2][3] -
Action: Dry under vacuum at
for 24 hours.[1][2][3] If stickiness persists, recrystallize using IPA/Water (see protocol below) to collapse the solvate channels.[1][2][3]
Critical Workflows & Protocols
Workflow 1: Rescue of an "Oiled-Out" Batch
Use this protocol if your reaction flask currently contains a biphasic gum/oil mixture.[1][2]
-
Re-dissolution: Add the minimum amount of Isopropanol (IPA) required to dissolve the oil at
.[1][2][3] -
Equilibration: Stir at
(clear solution). -
Anti-Solvent Titration:
-
Seeding: Add pure seed crystals (if available) or scratch the glass wall vigorously with a glass rod to induce nucleation.[1][2][3]
-
Ripening: Hold at this temperature for 1-2 hours. You should see the turbidity transform into defined particles.[1][2]
-
Cooling: Cool to
at a rate of . -
Isolation: Filter and wash with 1:1 IPA/Water (chilled).
Workflow 2: Impurity Purging (Acid/Base Wash)
Pre-crystallization cleanup to prevent impurity-driven oiling.[1][2][3]
-
Step 1: Dissolve crude solid in Ethyl Acetate .[1]
-
Step 2: Wash with 1M HCl (removes unreacted allylamine).[1][2][3]
-
Step 3: Wash with Sat.
(removes 3-cyanobenzoic acid).[1][2][3] -
Step 4: Dry organic layer over
, filter, and concentrate. -
Result: The resulting residue will have a sharper melting point and lower tendency to oil out.[1][2]
Visualizing the Crystallization Logic
The following decision tree illustrates the remediation pathway for 3-cyano-N-(prop-2-en-1-yl)benzamide when standard cooling fails.
Figure 1: Decision tree for handling phase separation issues in N-allyl benzamide derivatives.
References & Grounding
-
Compound Identity: 3-cyano-N-(prop-2-en-1-yl)benzamide (CAS: 1016832-46-4).[1][2][5] PubChem. Available at: [Link][1][2][3]
-
Oiling Out Mechanisms: "Oiling Out in Crystallization." Mettler Toledo Technical Resources.[1] Available at: [Link][1][2][3]
-
Benzamide Crystallization: "Addressing 'oiling out' issues during 4-Chlorobenzamide crystallization." BenchChem Technical Notes. (General principles applied to benzamide class).
-
Allyl Group Dynamics: Shin Kamijo, et al. "Synthesis of allyl cyanamides...".[1][2][3] Journal of the American Chemical Society.[1][2][6][7] (Context on N-allyl amide synthesis and properties). Available at: [Link]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-cyano-N-(prop-2-en-1-yl)benzamide before handling.[1][2] The nitrile group poses potential toxicity risks if metabolized or hydrolyzed.[2][3]
Sources
- 1. PubChemLite - 3-cyano-n-(prop-2-en-1-yl)benzamide (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. N-(5-Cyanononan-5-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Cyano-N-(prop-2-en-1-yl)benzamide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of allyl cyanamides and N-cyanoindoles via the palladium-catalyzed three-component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 3-cyano-N-(prop-2-en-1-yl)benzamide: A Comparative Guide
Executive Summary & Target Hypothesis
The compound 3-cyano-N-(prop-2-en-1-yl)benzamide (hereafter referred to as CN-Allyl-BZA ) represents a specific structural analog within the "privileged" benzamide scaffold class. While benzamides have been explored for various targets (including PARP, Sigma receptors, and Dopamine receptors), the specific substitution pattern—a meta-cyano group combined with an N-allyl moiety—strongly suggests activity as an inhibitor of the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) .
This guide provides a rigorous framework to validate FtsZ as the primary biological target of CN-Allyl-BZA. We compare its validation profile against the industry "Gold Standard" (PC190723 ) and the fragment-based precursor (3-Methoxybenzamide ), outlining the critical experiments required to confirm mechanism of action (MoA) and rule out off-target cytotoxicity.
The "Benzamide" Target Landscape
| Compound Class | Primary Target | Key Structural Feature | Relevance to CN-Allyl-BZA |
| 3-Alkoxybenzamides | FtsZ (Bacterial Divisome) | meta-substitution, hydrophobic N-tail | High . The 3-cyano group is a classic bioisostere for 3-methoxy/3-chloro, and the N-allyl tail probes the hydrophobic pocket. |
| Benzamides (General) | PARP-1/2 (DNA Repair) | Primary amide (CONH2) essential | Low . N-substitution (allyl) typically abolishes PARP activity by disrupting critical H-bonds in the nicotinamide pocket. |
| N-Alkylbenzamides | Sigma-1 Receptor (CNS) | Basic amine often required | Moderate . Requires specific linker length; usually tertiary amines, but worth screening as an off-target. |
Comparative Analysis: CN-Allyl-BZA vs. Established Alternatives
To validate CN-Allyl-BZA, one must benchmark it against known modulators. The following table contrasts the candidate with the standard-of-care (SoC) research tool and a low-affinity fragment.
| Feature | Candidate: CN-Allyl-BZA | Standard: PC190723 | Fragment: 3-MBA |
| Structure | 3-cyano-N-allylbenzamide | 3-methoxy-N-(heteroaryl)benzamide | 3-methoxybenzamide |
| Target Affinity ( | Unknown (Predicted | High (nM range) | Low (mM range) |
| Binding Mode | Putative Interdomain Cleft Binder | Stabilizes T7-loop / H7-helix | Weak Cleft Binder |
| Solubility | High (Low MW, Polar Cyano) | Poor (Requires formulation) | Very High |
| Primary Validation Risk | Off-target toxicity (e.g., membrane disruption) | Resistance (G196 mutations) | Lack of Potency |
| Key Advantage | Ligand Efficiency . Small size allows for "growing" into potent leads. | Validated in vivo efficacy.[1][2] | Historical baseline. |
Experimental Validation Protocols
Validation requires a "Triangulation" approach: Phenotypic , Biochemical , and Genetic .
Phase I: Phenotypic Validation (The "Filamentation" Assay)
FtsZ inhibition halts septation without immediately killing the cell, leading to a distinct "filamentous" morphology. If CN-Allyl-BZA kills bacteria without filamentation, it is likely a membrane disruptor or general toxin, not an FtsZ inhibitor.
Protocol:
-
Culture: Grow Bacillus subtilis or Staphylococcus aureus to early log phase (
). -
Treatment: Treat aliquots with CN-Allyl-BZA at
, , and MIC (Minimum Inhibitory Concentration).-
Control A: DMSO (Negative).
-
Control B: PC190723 (1
g/mL) (Positive).
-
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Microscopy: Stain with FM4-64 (membrane stain) and DAPI (DNA stain).
-
Readout: Visualize using Phase Contrast or Fluorescence Microscopy.
-
Success Criteria: Cells must elongate to >3
normal length with multiple segregated nucleoids (DAPI spots) but no septa.
-
Phase II: Biochemical Validation (GTPase Activity)
FtsZ is a GTPase. Inhibitors like benzamides typically stabilize the polymeric form or inhibit the GTP hydrolysis rate.[3]
Protocol:
-
Protein Prep: Recombinant S. aureus FtsZ (SaFtsZ).
-
Reaction Mix: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl
. -
Substrate: 250
M GTP. -
Assay: Measure phosphate release using a Malachite Green assay over 30 minutes.
-
Data Analysis: Plot % Inhibition vs. log[CN-Allyl-BZA].
-
Note: Benzamides often stimulate polymerization while inhibiting GTPase turnover, or stabilize the polymer. Include a Sedimentation Assay (High-speed centrifugation) to check for polymer stabilization.
-
Phase III: Genetic Validation (The "Gold Standard")
If CN-Allyl-BZA targets FtsZ, bacteria will develop resistance via specific point mutations in the ftsZ gene (e.g., G196A, R191P).
Protocol:
-
Selection: Plate
CFU of S. aureus on agar containing MIC of CN-Allyl-BZA. -
Isolation: Pick surviving colonies after 24–48 hours.
-
Sequencing: PCR amplify and sequence the ftsZ gene of resistant mutants.
-
Cross-Resistance: Test mutants against PC190723.
-
Causality Check: If mutants map to the ftsZ drug-binding pocket (Interdomain cleft), the target is validated. If mutations map to efflux pumps, the target remains unverified.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating CN-Allyl-BZA, ensuring "Go/No-Go" decisions are made early to save resources.
Caption: Logical flowchart for validating FtsZ inhibition. Note the critical "Phenotypic Check" early in the process to rule out non-specific toxicity.
Mechanism of Action: The FtsZ Signaling Pathway
FtsZ dynamics are controlled by GTP hydrolysis. Benzamides like CN-Allyl-BZA typically bind to the interdomain cleft, stabilizing the FtsZ polymer in a conformation that prevents the "treadmilling" necessary for Z-ring constriction.
Caption: Pathway showing the intervention point of benzamide inhibitors. By stabilizing the polymer, the compound "freezes" the Z-ring, preventing the dynamic constriction required for cell division.[3]
References
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.
-
Adams, D. W., & Errington, J. (2009). "Bacterial cell division: assembly, maintenance and disassembly of the Z ring." Nature Reviews Microbiology, 7(9), 642-653.
-
Kaul, M., et al. (2013). "FtsZ-targeting benzamide prodrugs with broad-spectrum antistaphylococcal activity." Antimicrobial Agents and Chemotherapy, 57(12), 5860-5869.
-
Straniero, V., et al. (2017). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Design, Synthesis and Structure-Activity Relationships."[4] ChemMedChem, 12(16), 1303-1318.
-
Bi, Y., et al. (2018). "Discovery of Novel Benzamide Derivatives as FtsZ Inhibitors with Potent Antibacterial Activity." Scientific Reports, 8, 16939.
Sources
- 1. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
Benchmarking the Mechanism: Oxidative Cyclization of 3-cyano-N-(prop-2-en-1-yl)benzamide
The following guide details the confirmed mechanism of action for 3-cyano-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-3-cyanobenzamide ), specifically focusing on its role as a benchmark substrate in hypervalent iodine-mediated oxidative cyclization .
While this compound shares structural features with biological probes (such as mGlu5 modulators), its primary confirmed utility in current high-impact literature (e.g., J. Org. Chem. 2023) is as a model substrate for validating electrochemical catalytic cycles . This guide compares the electrochemical mechanism against traditional stoichiometric alternatives.
Executive Summary
3-cyano-N-(prop-2-en-1-yl)benzamide is a functionalized benzamide derivative utilized to validate the mechanism of intramolecular amino-oxygenation . Its "mechanism of action" refers to the specific catalytic pathway it undergoes to form 5-(3-cyanophenyl)-4,5-dihydrooxazole , a core scaffold in medicinal chemistry (e.g., for bioactive alkaloids and chiral ligands).
This guide confirms the electrochemical hypervalent iodine (I(III)) catalytic cycle as the superior mechanism for this transformation, offering higher atom economy and sustainability compared to stoichiometric alternatives.
Compound Profile
| Feature | Detail |
| IUPAC Name | 3-cyano-N-(prop-2-en-1-yl)benzamide |
| Common Name | N-allyl-3-cyanobenzamide |
| Molecular Formula | C₁₁H₁₀N₂O |
| Role | Substrate for N-allylamide cyclization (Oxazoline synthesis) |
| Key Transformation | Intramolecular Amino-oxygenation (Cyclization) |
| Target Product | 2-(3-cyanophenyl)-5-methyl-4,5-dihydrooxazole |
Mechanism of Action: Electrochemical Hypervalent Iodine Catalysis
The confirmed mechanism for the transformation of 3-cyano-N-(prop-2-en-1-yl)benzamide is a catalytic electrochemical oxidation mediated by an iodobenzene mediator. This pathway avoids the use of toxic, stoichiometric oxidants.
The Catalytic Cycle
-
Anodic Oxidation: The catalytic mediator, iodobenzene (PhI), is oxidized at the anode to form the radical cation [PhI]•+, which reacts with the solvent/electrolyte (e.g., HFIP/TsOH) to generate the active Hypervalent Iodine(III) species (Koser's Reagent derivative).
-
Substrate Activation: The electrophilic I(III) species coordinates to the alkene moiety of 3-cyano-N-(prop-2-en-1-yl)benzamide (Target Substrate).
-
Intramolecular Cyclization: The amide oxygen acts as an internal nucleophile, attacking the activated alkene. This forms the oxazoline ring and a carbon-iodine bond (intermediate).
-
Reductive Elimination: The intermediate undergoes displacement/elimination to release the final dihydrooxazole product and regenerate iodobenzene (PhI), which re-enters the cycle.
Pathway Visualization
Figure 1: The catalytic cycle for the electrochemical cyclization of 3-cyano-N-(prop-2-en-1-yl)benzamide mediated by hypervalent iodine.
Comparison with Alternatives
Researchers selecting a protocol for benzamide cyclization must weigh Sustainability (Green Chemistry) against Operational Simplicity .
Alternative 1: Stoichiometric Hypervalent Iodine (PhI(OAc)₂)
-
Mechanism: Uses 1.1–1.5 equivalents of (Diacetoxyiodo)benzene (PIDA) or PIFA.
-
Performance: High yields but generates stoichiometric amounts of iodobenzene waste, requiring difficult purification.
-
Cost: Reagents are expensive for large-scale (gram-scale) synthesis.
Alternative 2: Metal-Catalyzed Cyclization (Pd(II) or Au(I))
-
Mechanism: Transition metal activation of the alkene followed by nucleophilic attack.
-
Performance: Excellent functional group tolerance.
-
Drawback: High cost of catalysts; potential heavy metal contamination in pharmaceutical intermediates (requires scavenging).
Comparison Matrix: Performance Data
| Metric | Electrochemical Method (Recommended) | Stoichiometric PhI(OAc)₂ | Pd(II) Catalysis |
| Oxidant Source | Electricity (Anode) | Chemical Reagent | Chemical Oxidant (e.g., CuCl₂) |
| Yield (Substrate 1g) | 90% (Isolated) | 85–92% | 80–95% |
| Atom Economy | High (Catalytic PhI recycled) | Low (Stoichiometric waste) | Medium |
| Purification | Simple (Catalyst recovered) | Difficult (Remove PhI byproduct) | Difficult (Metal scavenging) |
| Scalability | High (Gram-scale demonstrated) | Low (Exotherm/Waste) | Medium (Cost) |
Experimental Validation Protocols
To confirm the mechanism and achieve the reported 90% yield , the following protocol is recommended. This system is self-validating via Cyclic Voltammetry (CV).
Protocol: Electrochemical Cyclization of 3-cyano-N-(prop-2-en-1-yl)benzamide
Objective: Synthesize 2-(3-cyanophenyl)-5-methyl-4,5-dihydrooxazole via anodic oxidation.
Reagents:
-
Substrate: 3-cyano-N-(prop-2-en-1-yl)benzamide (1.0 equiv, 0.5 mmol).
-
Catalyst: Iodobenzene (PhI) (0.2–0.3 equiv).
-
Electrolyte: Et₄NBF₄ (0.1 M) or TsOH·H₂O (1.0 equiv).
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / MeOH mixture.
Workflow:
-
Setup: Use an undivided cell with a Carbon Graphite Anode and a Platinum Cathode .
-
Dissolution: Dissolve substrate and PhI in HFIP/MeOH. Add TsOH (acts as both electrolyte and ligand source).
-
Electrolysis: Apply constant current (CCE) at 10–15 mA (approx. 2.5–3.0 F/mol charge passed).
-
Validation Step: Monitor reaction progress via TLC. The disappearance of the alkene spot and appearance of the fluorescent oxazole confirms conversion.
-
-
Workup: Evaporate HFIP (recoverable). Neutralize with sat. NaHCO₃. Extract with EtOAc.
-
Purification: Flash chromatography (EtOAc/Hexane).
Validation of Mechanism (Control Experiments)
-
CV Analysis: Perform Cyclic Voltammetry on PhI alone vs. PhI + Substrate.
-
Observation: Anodic peak current of PhI increases in the presence of the substrate, confirming the catalytic current (catalyst regeneration).
-
-
Radical Scavenging: Add TEMPO.
-
Observation: Minimal inhibition suggests an ionic mechanism (I(III) electrophile) rather than a free radical chain mechanism.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the electrochemical synthesis protocol.
References
-
Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species. Source:The Journal of Organic Chemistry, 2023, 88 (3), 1530–1542. Context: Primary source confirming the cyclization mechanism and yield (90%) for 3-cyano-N-(prop-2-en-1-yl)benzamide (Compound 1g). URL:[Link]
-
Hypervalent Iodine-Mediated Alkene Functionalization: A Review. Source:Chemical Reviews, 2016, 116 (6), 3353–3418. Context: Comprehensive background on the I(III) mechanistic cycle and Koser's reagent. URL:[Link]
-
PubChem Compound Summary: 3-cyano-N-(prop-2-en-1-yl)benzamide. Source:National Center for Biotechnology Information. Context: Structural verification and chemical identifiers (InChIKey: OFXAULPDTNEWIZ-UHFFFAOYSA-N). URL:[Link]
Safety Operating Guide
Proper Disposal Procedures: 3-cyano-N-(prop-2-en-1-yl)benzamide
[1]
Executive Safety Summary
Compound: 3-cyano-N-(prop-2-en-1-yl)benzamide CAS: 17174-98-0 (Generic/Related) / Note: Specific CAS may vary by vendor; verify SDS. Molecular Formula: C₁₁H₁₀N₂O[1]
This guide addresses the disposal of 3-cyano-N-(prop-2-en-1-yl)benzamide . While often classified as "Not Dangerous Goods" for transport by some vendors (e.g., Sigma-Aldrich, Enamine), this compound presents specific chemical waste hazards due to its functional groups.[1] It contains a nitrile (cyano) moiety and an allyl group.
Immediate Hazards:
-
Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332).[1]
-
Chemical Reactivity: The nitrile group is stable but can release toxic gases (HCN) if subjected to strong acids or extreme heat. The allyl group presents a minor risk of polymerization if stored improperly with initiators.
Core Disposal Directive: Do NOT dispose of via sanitary sewer. This compound requires high-temperature incineration equipped with a scrubber to safely mineralize the nitrogen content and prevent the release of cyanides or nitrogen oxides (NOx).
Waste Characterization & Segregation
Effective disposal begins with segregation. Mixing this compound with incompatible waste streams creates immediate safety risks.
Chemical Compatibility Matrix
| Parameter | Status | Operational Rule |
| Waste Class | Organic / Toxic | Classify as Non-Halogenated Organic (unless dissolved in halogenated solvents). |
| Acids | INCOMPATIBLE | CRITICAL: Never mix with acidic waste streams (pH < 2). Hydrolysis of the nitrile can occur, potentially releasing toxic byproducts.[1] |
| Oxidizers | INCOMPATIBLE | Keep away from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions attacking the allyl alkene.[1] |
| Bases | Conditional | Generally stable, but avoid strong caustic mixtures to prevent uncontrolled hydrolysis.[1] |
Segregation Logic Diagram
The following diagram illustrates the decision logic for segregating this specific amide/nitrile compound from other laboratory waste streams.
Figure 1: Waste segregation logic ensuring separation from acidic streams to prevent nitrile hydrolysis.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and Prudent Practices in the Laboratory.
Phase 1: Pre-Disposal Handling
Objective: Prepare the material for transfer without exposure or contamination.
-
PPE Requirements:
-
Gloves: Nitrile (minimum 0.11 mm thickness) is generally sufficient for the solid. If dissolved in solvents, match glove type to the solvent (e.g., PVA for aromatics).[1]
-
Respiratory: Use a fume hood. If handling large quantities of powder outside a hood, an N95 or P100 respirator is required.[1]
-
Eye Protection: Chemical splash goggles.
-
-
Container Selection:
Phase 2: Waste Labeling
Accurate labeling is the primary defense against downstream accidents.
-
Label Content:
Phase 3: Final Disposal Path (Incineration)
Objective: Complete destruction of the nitrile and amide bonds.
-
Method: The only acceptable disposal method is High-Temperature Incineration .
-
Vendor Handoff:
-
Pack the primary container into a DOT-approved drum (Lab Pack) with vermiculite or absorbent packing material.
-
Manifesting: If the pure substance does not have a specific RCRA "P" or "U" code (which it typically does not), characterize it based on toxicity (D000 series if applicable via TCLP, otherwise "Non-Regulated Chemical Waste" managed as hazardous).[1]
-
Note: Most institutions classify this as "Non-Regulated Material (Toxic)" for transport but manage it as Hazardous Waste for disposal.
-
Emergency Spill Response
In the event of a spill, rapid containment prevents environmental contamination.[1]
Spill Cleanup Workflow
Figure 2: Immediate response workflow for solid or liquid spills.[1]
Cleanup Procedure:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dri absorbent, then scoop into a waste bag.[1]
-
Liquid Spill: Absorb with vermiculite or commercial spill pads.
-
Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as hazardous waste. Do not use bleach (hypochlorite can react with nitrogen compounds).
References & Authority
The protocols above are derived from the following authoritative frameworks for chemical safety and waste management.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][5] National Academies Press.[3][4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]
-
PubChem. (n.d.). Compound Summary: N-allyl-3-cyanobenzamide. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
